![molecular formula C19H24N4O B14202226 Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- CAS No. 832734-89-1](/img/structure/B14202226.png)
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-: is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with a cyclopentyl-piperidinyl-oxy group at the 2-position and a pyridinyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution at the 2-Position: The introduction of the 1-cyclopentyl-4-piperidinyl-oxy group can be achieved through nucleophilic substitution reactions. This step often requires the use of a strong base such as sodium hydride to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the pyrimidine ring.
Substitution at the 5-Position: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine ring.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a strong base.
Major Products
Oxidation: N-oxide derivatives of the piperidinyl ring.
Reduction: Piperidine derivatives from the reduction of the pyridinyl group.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and the effects of structural modifications on biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used in the development of agrochemicals and materials science. Its derivatives may possess properties suitable for use as pesticides or in the fabrication of advanced materials.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its signaling pathway, resulting in altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrimidine, 2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(2-pyridinyl)-
Uniqueness
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopentyl-piperidinyl-oxy group and the pyridinyl group at the 5-position provides a distinct structural framework that can lead to unique interactions with molecular targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
832734-89-1 |
|---|---|
Formule moléculaire |
C19H24N4O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C19H24N4O/c1-2-6-17(5-1)23-10-7-18(8-11-23)24-19-21-13-16(14-22-19)15-4-3-9-20-12-15/h3-4,9,12-14,17-18H,1-2,5-8,10-11H2 |
Clé InChI |
BJSSJEBXTLENNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)

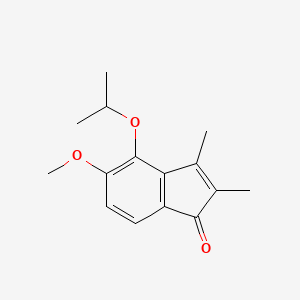
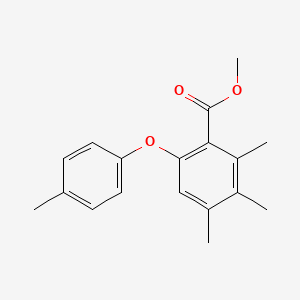
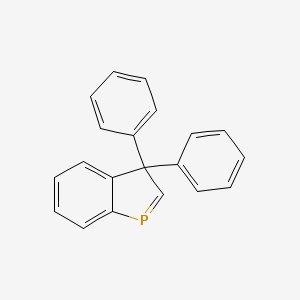
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
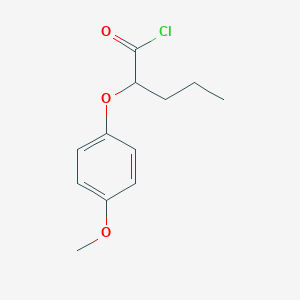
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
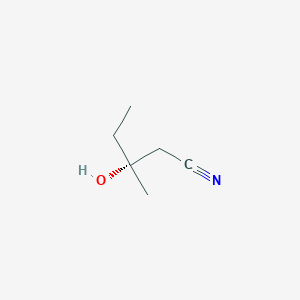
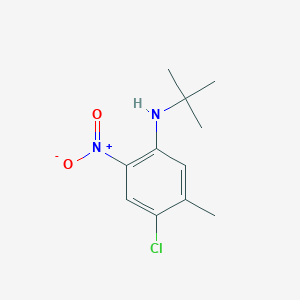
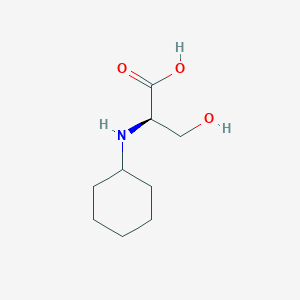
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
